molecular formula C8H4BrF3N2 B2735248 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1262619-64-6

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

Katalognummer: B2735248
CAS-Nummer: 1262619-64-6
Molekulargewicht: 265.033
InChI-Schlüssel: UTLXLZJNPABBDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the imidazo ring .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development in several therapeutic areas:

Antimicrobial Activity

Research indicates that 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine demonstrates potent antimicrobial properties. It has shown efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values reported are remarkably low, indicating its potential as a novel anti-TB agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the disruption of critical signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated potential in reducing inflammation by inhibiting key inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

ModificationObserved Effect
Bromine at C3Enhanced binding affinity to biological targets
Trifluoromethyl groupIncreased lipophilicity and bioavailability
Substituents at C2 and C6Improved potency against specific pathogens

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in various cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Biologische Aktivität

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group that contribute to its unique chemical properties. The imidazo[1,5-a]pyridine core is known for its versatility in biological applications.

Antibacterial Activity

Recent studies indicate that compounds with imidazo[1,5-a]pyridine scaffolds exhibit significant antibacterial properties. For instance, derivatives of this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These results suggest a promising role for this compound as a lead structure in the development of new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that brominated imidazopyridines can inhibit cancer cell proliferation. Notably, compounds with similar structures have shown effective inhibition of key pathways involved in tumor growth.

  • Inhibition Studies : Compounds with bromine substitutions at specific positions have been shown to exhibit approximately 50% inhibition in cancer cell lines .
CompoundCell Line% Inhibition
This compoundMCF-7 (breast cancer)50%
Control (Imatinib)K562 (leukemia)70%

The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and cellular uptake, contributing to its efficacy .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with various molecular targets:

  • Kinase Inhibition : It has been suggested that the compound may act as a kinase inhibitor, disrupting signaling pathways critical for cell survival and proliferation .
  • Electron Transport Chain Targeting : Some studies indicate that imidazopyridines may target components of the mycobacterial electron transport chain, leading to growth inhibition of pathogens like Mycobacterium tuberculosis .

Case Studies

A recent case study highlighted the synthesis and evaluation of several imidazopyridine derivatives for their biological activity. The study reported that modifications at the C6 position significantly influenced antibacterial potency, with bromo-substituted analogues showing enhanced activity compared to their non-brominated counterparts .

Eigenschaften

IUPAC Name

6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6-3-13-7(8(10,11)12)14(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXLZJNPABBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.